MK-8745

Übersicht

Beschreibung

MK-8745 ist ein selektiver, niedermolekularer Inhibitor der Aurora-A-Kinase, einem Mitglied der Serin/Threoninkinasefamilie. Aurora-A-Kinase spielt eine entscheidende Rolle bei der Zellteilung, indem sie die Trennung der Chromatiden reguliert. This compound hat in präklinischen Modellen das Potenzial gezeigt, das Tumorwachstum zu hemmen und ist gegen eine breite Palette menschlicher Krebszelllinien wirksam .

Vorbereitungsmethoden

Die Synthese von MK-8745 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion. Die Löslichkeit von this compound in Dimethylsulfoxid beträgt mehr als 21,6 Milligramm pro Milliliter . Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen hergestellt, darunter die Bildung eines Piperazinrings und die Einführung einer Thiazolgruppe. Industrielle Produktionsmethoden können die Optimierung dieser Synthesewege beinhalten, um höhere Ausbeuten und Reinheiten zu erzielen.

Analyse Chemischer Reaktionen

MK-8745 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit zellulären Proteinen betreffen. Es induziert einen Zellzyklusarrest in der G2/M-Phase in Non-Hodgkin-Lymphomzellen, wenn es in einer Konzentration von 1 Mikromolar eingesetzt wird . Die Verbindung induziert auch Apoptose und Polyploidie in p53-positiven und -negativen HCT116-Dickdarmkrebszellen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Dimethylsulfoxid und Ethanol, wobei die Reaktionsbedingungen oft eine sanfte Erwärmung und Ultraschallbehandlung beinhalten, um die Löslichkeit zu verbessern .

Wissenschaftliche Forschungsanwendungen

Non-Hodgkin Lymphoma

MK-8745 has shown promise in treating NHL by targeting the Aurora A kinase pathway. Studies indicate that sensitivity to this compound correlates with the expression levels of TPX2 (targeting protein for Xenopus kinase-like protein 2), which can serve as a biomarker for patient stratification . In vitro studies demonstrated that this compound treatment significantly reduced cell viability in various NHL cell lines, suggesting its potential as a therapeutic agent .

Breast Cancer

Research indicates that this compound can induce apoptosis in breast cancer cells by disrupting normal mitotic processes. Its effectiveness may vary depending on the genetic background of the tumor, necessitating further exploration into predictive biomarkers for treatment response .

Combination Therapies

Combining this compound with other therapeutic agents has been explored to enhance its efficacy. For instance, studies have shown that pairing this compound with anti-GD2 monoclonal antibodies can increase apoptotic responses in neuroblastoma cell lines, suggesting a synergistic effect that warrants further investigation .

Study 1: Non-Hodgkin Lymphoma Sensitivity

A study evaluated the effects of this compound on various NHL cell lines, revealing that higher expression levels of TPX2 correlated with increased sensitivity to treatment. Cells with TPX2 knockdown exhibited enhanced sensitivity to this compound, while overexpression led to drug resistance .

Study 2: In Vivo Efficacy

In xenograft models using mice implanted with human cancer cells, this compound demonstrated anti-tumor activity, although complete regression was not achieved. Tumor growth inhibition was observed in specific cell lines, indicating its potential utility in clinical settings .

Data Table: Summary of Key Findings

Wirkmechanismus

MK-8745 exerts its effects by selectively inhibiting Aurora A kinase, leading to cell cycle arrest at the G2/M phase and subsequent cell death . The compound induces phosphorylation of p53, resulting in increased p53 protein expression and activation of apoptotic pathways . Aurora A kinase is involved in various cellular processes, including mitosis and genomic stability, and its inhibition by this compound disrupts these processes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

MK-8745 ist einzigartig in seiner Selektivität für Aurora-A-Kinase gegenüber Aurora-B-Kinase, mit einer Hemmkonzentration (IC50) von 0,6 Nanomolar für Aurora-A und 280 Nanomolar für Aurora-B . Ähnliche Verbindungen umfassen AZD1152-HQPA, das selektiv Aurora-B-Kinase hemmt, und MLN8054, ein weiterer Aurora-A-Kinase-Inhibitor . This compound benötigt im zellulären Kontext höhere Konzentrationen, um eine vollständige Hemmung zu erreichen, verglichen mit AZD1152-HQPA . Die Entwicklung von this compound-Analoga mit höheren Bindungsaffinitäten und Stabilitäten wurde untersucht, um sein therapeutisches Potenzial zu verbessern .

Biologische Aktivität

MK-8745 is a selective inhibitor of Aurora A kinase, a critical regulator of mitosis and chromatid segregation. Its biological activity has been extensively studied in various cancer models, particularly in the context of non-Hodgkin lymphoma (NHL) and colorectal cancer. This article summarizes key findings regarding its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of Aurora A kinase, which is essential for proper cell division. The compound has been shown to induce apoptotic cell death in a p53-dependent manner . In p53 wild-type cell lines, this compound treatment leads to:

- Phosphorylation of p53 (Ser15)

- Increased expression of p53 protein

- Cell cycle arrest at the G2/M phase

In vitro studies indicate that exposure to 1 μM this compound for 24 hours results in significant cell cycle arrest across various NHL cell lines, with Z138C cells demonstrating a notable sensitivity to treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively induces cell death and cell cycle arrest in various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (nM) | G2/M Arrest (%) | Apoptosis Induction (%) |

|---|---|---|---|

| Z138C | 0.6 | 5.5-fold increase | Significant |

| Granta 519 | - | Moderate | Induces apoptosis |

| Akata | - | No effect | - |

| JVM2 | - | No effect | - |

The data indicate that this compound selectively inhibits Aurora A activity, leading to increased apoptotic signaling in sensitive cell lines .

In Vivo Studies

Animal studies using athymic mice have shown that this compound possesses anti-tumor activity when administered subcutaneously at a dosage of 800 nM over 7 to 12 days. Key findings include:

- Tumor Growth Inhibition: Significant reduction in tumor size for HCT116 cells with various genetic modifications (e.g., Puma(-), p21(-)).

- Tumor Resistance: Despite its efficacy, some tumors displayed resistance, indicating the need for combination therapies or alternative approaches to enhance response rates .

Case Studies and Clinical Implications

While this compound has not yet advanced to clinical trials, its preclinical efficacy suggests potential as a therapeutic agent in treating cancers characterized by aberrant Aurora A activity. Notably, its use could be particularly beneficial in cases where p53 is functional, as the compound's activity is heavily reliant on this pathway.

Comparative Analysis with Other Aurora Kinase Inhibitors

This compound has been compared with other Aurora kinase inhibitors regarding selectivity and potency. The following table summarizes its selectivity relative to other compounds:

| Inhibitor | Selectivity for Aurora A | IC50 (nM) |

|---|---|---|

| MK-5108 | Highest | ≤10 |

| MLN8237 | Moderate | ~100 |

| This compound | High (1,030-fold) | ~431 |

| MLN8054 | Lower | ~200 |

This compound exhibits a high selectivity for Aurora A compared to other inhibitors but requires higher concentrations for effective inhibition in cellular contexts .

Eigenschaften

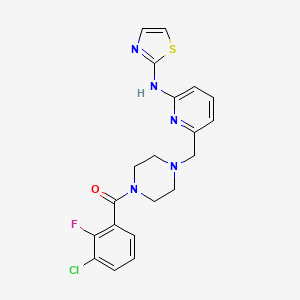

IUPAC Name |

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRFPWKUUNKNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.